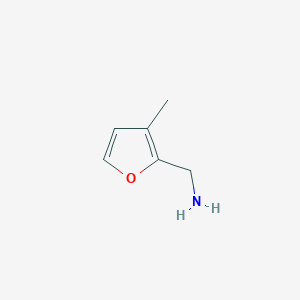
5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, commonly referred to as 5-Fluoro-DHIQ, is an organic compound with a wide range of scientific applications. It is a heterocyclic aromatic compound, containing both nitrogen and fluorine atoms, and is a popular choice for many research applications. Its structure and properties make it an ideal candidate for a variety of scientific experiments and research. In
Scientific Research Applications
Novel Druglike Inhibitors Development
5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is utilized in the development of novel inhibitors of poly(ADP-ribose) polymerase (PARP), which are important in cancer therapy. A study by Safrygin et al. (2021) focused on synthesizing a 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold, leading to the identification of a lead compound for preclinical development. This compound demonstrated advantages over approved PARP1 inhibitors in terms of molecular weight, hydrophilicity, and stability (Safrygin et al., 2021).
Fluorinated Heterocycles Synthesis
Fluorinated heterocycles, significant in pharmaceutical and agrochemical industries, are synthesized via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, as reported by Wu et al. (2017). This method efficiently synthesizes 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones (Wu et al., 2017).
Synthesis of Tetrahydroisoquinoline Derivatives
Hargitai et al. (2018) described a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which is a key intermediate in various transformations. This compound can be used as a building block in the synthesis of potential central nervous system drug candidates (Hargitai et al., 2018).
Synthesis of Fluorinated Isoquinolines
Liu et al. (2013) developed a cascade approach to synthesize various fluorinated isoquinolines, including 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines. This one-pot reaction provides an efficient method for synthesizing these compounds (Liu et al., 2013).
Antiproliferative Activity in Cancer Therapy
Elhemely et al. (2022) investigated meta-substituted 3-arylisoquinolinones, identifying compounds with substantial cytotoxicity in various cancer cell lines. These compounds interact with microtubules, highlighting their potential in cancer therapy (Elhemely et al., 2022).
PET Imaging of Neurofibrillary Tangles
Collier et al. (2017) reported on the synthesis of [18 F]MK-6240, a radiopharmaceutical for PET imaging of human neurofibrillary tangles. This compound is significant in the detection of aggregated tau protein, relevant in neurodegenerative diseases (Collier et al., 2017).
properties
IUPAC Name |
5-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXLZYBHQFPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593268 | |
| Record name | 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
230301-83-4 | |
| Record name | 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














